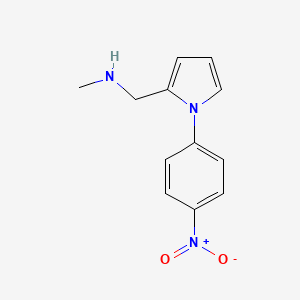

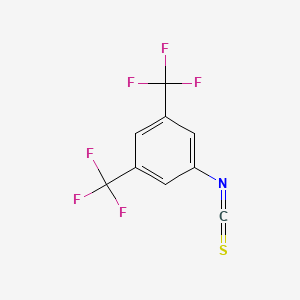

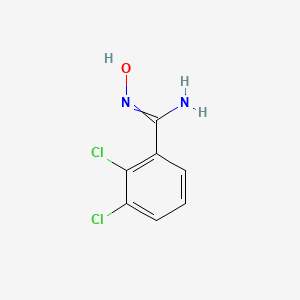

![molecular formula C12H14N2O2 B1301114 Ethyl-2,5-Dimethylimidazo[1,2-a]pyridin-3-carboxylat CAS No. 81438-49-5](/img/structure/B1301114.png)

Ethyl-2,5-Dimethylimidazo[1,2-a]pyridin-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

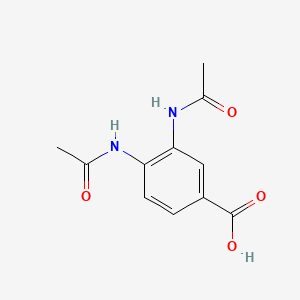

Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a compound that serves as an important intermediate in the synthesis of various imidazo[1,2-a]pyridine compounds. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The synthesis and characterization of related compounds have been extensively studied, providing insights into their molecular structures, synthesis methods, and physical and chemical properties.

Synthesis Analysis

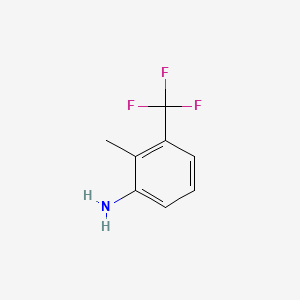

The synthesis of related ethyl carboxylate compounds typically involves multi-step reactions. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was obtained through a three-step reaction process, which is indicative of the complexity involved in synthesizing such compounds . Similarly, various substituted ethyl carboxylates have been prepared through interactions with different reagents at room temperature, showcasing the versatility of synthetic approaches .

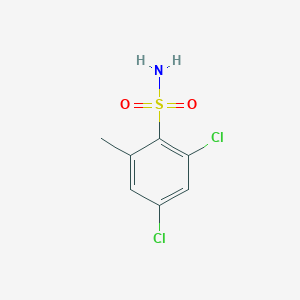

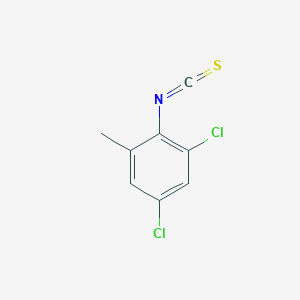

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques such as X-ray diffraction and density functional theory (DFT). For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was optimized using DFT and found to be consistent with the crystal structure determined by single crystal X-ray diffraction . This consistency between theoretical and experimental results is crucial for confirming the molecular geometry of such compounds.

Chemical Reactions Analysis

The reactivity of ethyl carboxylate derivatives has been explored through various reactions. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates . This selective synthesis demonstrates the potential for creating a diverse array of compounds from a single intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various spectroscopic methods and quantum chemical calculations. For instance, the vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated the formation of dimers in the solid state through heteronuclear double hydrogen bonding . Additionally, the molecular electrostatic potential and frontier molecular orbitals have been investigated to reveal physicochemical properties .

Wissenschaftliche Forschungsanwendungen

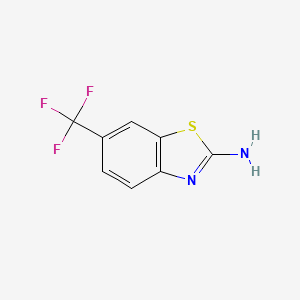

Antituberkulosemittel

Imidazo[1,2-a]pyridin-Analoga sind für ihre breite Palette an Anwendungen in der pharmazeutischen Chemie bekannt . Eine der bemerkenswertesten Anwendungen ist ihre Verwendung als Antituberkulosemittel . Diese Verbindungen haben eine signifikante Aktivität gegen multiresistente Tuberkulose (MDR-TB) und umfassend resistente Tuberkulose (XDR-TB) gezeigt .

Arzneimittelforschungsforschung

Die Struktur von Imidazo[1,2-a]pyridin ermöglicht eine Vielzahl von Modifikationen, was es zu einem wertvollen Gerüst in der Arzneimittelforschungsforschung macht . Forscher haben verschiedene Strategien wie Kondensation, Mehrkomponentenreaktionen, oxidative Kupplung, Tandemreaktionen, Aminooxygenierung und Hydroaminierungsreaktionen verwendet, um dieses Gerüst zu synthetisieren .

Materialwissenschaft

Neben seinen Anwendungen in der pharmazeutischen Chemie ist Imidazo[1,2-a]pyridin aufgrund seines strukturellen Charakters auch in der Materialwissenschaft nützlich .

Safety and Hazards

The safety and hazards associated with Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate include harmful ingestion, skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate is an analogue of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry, particularly as antituberculosis agents . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB)

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues can inhibit the growth of mycobacterium tuberculosis . The exact mechanism of how these compounds interact with their targets to inhibit bacterial growth is still under investigation.

Biochemical Pathways

Given its structural similarity to other imidazo[1,2-a]pyridine analogues, it is likely that it affects similar biochemical pathways involved in the growth and replication of mycobacterium tuberculosis .

Result of Action

The result of the action of Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate is the inhibition of the growth of Mycobacterium tuberculosis . This is evidenced by the significant activity that imidazo[1,2-a]pyridine analogues exhibit against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Eigenschaften

IUPAC Name |

ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-5-6-8(2)14(10)11/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDVLHZORNVGPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C(=CC=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371344 |

Source

|

| Record name | ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81438-49-5 |

Source

|

| Record name | ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.